6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-tert-butyl-3-(4-nitroanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-13(2,3)10-11(19)15-12(17-16-10)14-8-4-6-9(7-5-8)18(20)21/h4-7H,1-3H3,(H2,14,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBDJVCIUPGAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine family, known for its diverse biological activities. The unique structural features of this compound, including the tert-butyl and nitrophenyl groups, contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one is . It features a triazine ring substituted with a tert-butyl group and an amino group attached to a nitrophenyl moiety. This structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 245.28 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antitumor Activity
Recent studies have indicated that compounds with triazine moieties exhibit significant antitumor properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitrophenyl group in 6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one may enhance its anticancer efficacy by facilitating interactions with specific cellular targets.
Case Study:
A study conducted on a series of triazine derivatives demonstrated that compounds similar to 6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) . The structure-activity relationship (SAR) analysis suggested that the introduction of electron-withdrawing groups like nitro enhances cytotoxicity.
Antimicrobial Activity
Triazine derivatives have also shown promise as antimicrobial agents. The biological activity can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Research Findings:
A recent investigation revealed that similar triazine compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve interference with bacterial DNA synthesis .
Anti-inflammatory Properties
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with triazine structures have been explored for their anti-inflammatory effects.
Mechanism:
The anti-inflammatory activity is believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro assays showed that derivatives of 6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one could significantly reduce TNF-alpha levels in activated macrophages .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazine core significantly affect biological activity. Key findings include:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro groups) increases potency.
- Alkyl Chain Influence: Tert-butyl substitution enhances lipophilicity, improving membrane permeability.
- Amino Group Contributions: Amino groups are essential for interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key comparisons include:
Table 1: Substituent and Property Comparison
- Hydrogen Bonding : Metamitron exhibits rare bifurcated hydrogen bonds, enhancing crystalline stability . The target compound’s nitro group may instead favor N-H∙∙∙O interactions.
- Hydration: For 4-amino-6-tert-butyl-3-methylthio-triazinone, hydration constants (Kh > 1.0 in acetonitrile) suggest significant water affinity . The nitro group in the target compound could further increase hydrophilicity.
Alkylation Reactions
Triazinones undergo alkylation at sulfur or nitrogen atoms depending on conditions. For example:
- 4-Amino-3-mercapto-triazinones react with alkylating agents to form 3-alkylthio derivatives (herbicidal activity) .
- In aqueous NaOH, competing N2-alkylation occurs, altering product profiles .
- The target compound’s 4-nitrophenylamino group may direct reactivity toward electrophilic substitution rather than alkylation.
Isomerization and Stability
- 4-Amino-6-tert-butyl-3-methylthio-triazinone isomerizes under basic conditions via a four-membered ring intermediate . The nitro group in the target compound could destabilize such intermediates, reducing isomerization propensity.
Table 2: Regulatory Status and Hazards
Preparation Methods
Synthetic Routes Overview
Three primary strategies dominate the synthesis:
- Cyclocondensation of pivaloyl cyanide and thiocarbohydrazide to form a mercapto intermediate, followed by chlorination and substitution.
- Direct functionalization of preformed triazinones via nucleophilic aromatic substitution.
- Coupling reactions using palladium or copper catalysts to introduce the 4-nitrophenylamino group.
Detailed Preparation Methods
Cyclocondensation and Substitution Strategy
Synthesis of 4-Amino-6-tert-Butyl-3-Mercapto-1,2,4-Triazin-5(4H)-one
The foundational intermediate is prepared via cyclocondensation of pivaloyl cyanide ((CH₃)₃C-C≡N) with thiocarbohydrazide (H₂N-NH-CS-NH-NH₂) in concentrated sulfuric acid.
- Reaction Setup : Pivaloyl cyanide (1 mol) is added to thiocarbohydrazide (1 mol) in 45% sulfuric acid at 50–60°C.
- Cyclization : The mixture is stirred for 2–8 hours, yielding 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one as a crystalline solid.
- Isolation : The product is filtered, washed with water, and dried (yield: 80–90%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80–90% |
| Purity | >95% (HPLC) |
| Characterization | IR: ν(S-H) 2550 cm⁻¹ |
Chlorination of Mercapto Intermediate
The mercapto (-SH) group is converted to chloro (-Cl) using chlorine gas or thionyl chloride (SOCl₂).
- Chlorination : 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one is treated with Cl₂ in dichloromethane at 0–5°C.
- Workup : The chloro derivative precipitates and is filtered (yield: 70–75%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Purity | 90–92% |
Substitution with 4-Nitroaniline
The chloro intermediate undergoes nucleophilic substitution with 4-nitroaniline under Ullmann coupling conditions.
- Reaction : 3-Chloro-6-tert-butyl-1,2,4-triazin-5(4H)-one (1 mmol), 4-nitroaniline (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2 mmol) in DMF are heated at 120°C for 12 hours.
- Isolation : The product is purified via column chromatography (ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Purity | 98% (NMR) |
Direct Cyclocondensation with Prefunctionalized Reagents
An alternative route involves synthesizing the triazinone core with the 4-nitrophenylamino group already installed.
- Cyclization : A keto acid derivative containing the 4-nitrophenylamino group is condensed with thiocarbohydrazide in HCl.
- Workup : The product is recrystallized from ethanol (yield: 50–55%).
Limitations : Low yields due to steric hindrance from the tert-butyl group.
Palladium-Catalyzed Coupling
A modern approach employs Buchwald-Hartwig amination to couple 3-bromo-triazinones with 4-nitroaniline.
- Coupling : 3-Bromo-6-tert-butyl-1,2,4-triazin-5(4H)-one, 4-nitroaniline, Pd(OAc)₂, and Xantphos in toluene are heated at 100°C for 24 hours.
- Purification : Silica gel chromatography (yield: 55–60%).
Key Data :
| Parameter | Value |
|---|---|
| Turnover Frequency | 85% |
| Catalyst Loading | 5 mol% Pd |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one, and how can reaction progress be monitored?
- Methodology :
-
Route 1 : Condensation of 3-amino-1,2,4-triazole with 4-nitrobenzaldehyde derivatives under reflux conditions in ethanol, followed by tert-butyl group introduction via nucleophilic substitution .
-
Route 2 : Cyclization of thiourea intermediates with tert-butyl halides in the presence of a base (e.g., K₂CO₃) .
-
Monitoring : Use thin-layer chromatography (TLC) with UV visualization and confirm product formation via ¹H/¹³C NMR (e.g., δ ~160-170 ppm for carbonyl groups) and LC-MS for molecular weight confirmation .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Intermediate A | 65-70 | ≥95% |
| Final Product | 40-50 | ≥98% |
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Note: Similar triazinones exhibit poor aqueous solubility, requiring co-solvents (e.g., 10% DMSO) for biological assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Monitor for nitro group reduction or tert-butyl cleavage, which may generate degradants like 4-aminophenyl derivatives .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.2–1.4 ppm) and aromatic protons from the 4-nitrophenyl group (δ ~7.5–8.5 ppm). Carbonyl (C=O) signals appear at δ ~165–170 ppm .
- IR Spectroscopy : Confirm C=O stretch (~1670 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₆N₆O₃) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?
- Methodology :
- Analog Synthesis : Replace tert-butyl with methyl/ethyl groups or substitute the 4-nitrophenyl group with halogenated/electron-deficient aryl amines .
- Bioassays : Test against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence-based assays. Compare IC₅₀ values to establish substituent effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, focusing on nitro group hydrogen bonding .
Q. What strategies mitigate conflicting bioactivity data across studies with structurally similar triazinones?
- Analysis :
- Source 1 : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, compound solubility) .
- Source 2 : Antitumor activity differences could reflect cell line-specific metabolic pathways (e.g., nitroreductase expression affecting prodrug activation) .
- Resolution : Standardize protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., metribuzin for herbicidal activity comparisons) .
Q. How can the compound’s mechanism of action be elucidated in enzymatic or cellular systems?
- Methodology :
- Enzyme Inhibition : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) to track subcellular localization in cancer cells .
- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .
Key Recommendations for Researchers
- Prioritize nitro group stability in storage (use inert atmosphere, -20°C).
- Combine LC-MS/MS with metabolomic studies to identify bioactive metabolites .
- Validate computational SAR predictions with crystallography (e.g., protein-ligand co-structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
